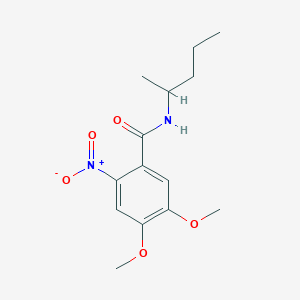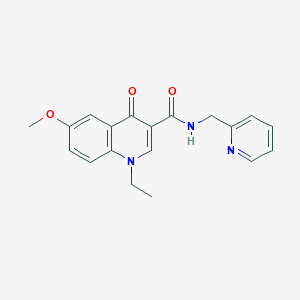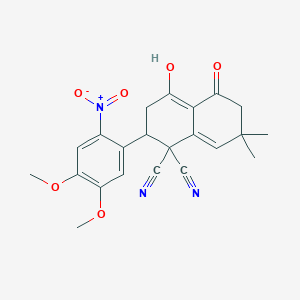
4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide
Descripción general
Descripción
4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide is a chemical compound that belongs to the family of phenethylamines. This compound is also known as 2C-B-NBOMe and is a derivative of 2C-B, which is a psychoactive substance. The chemical structure of 4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide is similar to other NBOMe compounds, which have been used for research purposes.
Mecanismo De Acción
The mechanism of action of 4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide is not fully understood. However, it is believed that this compound acts on the serotonin receptors in the brain. This compound has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide are not well understood. However, it has been shown to have a similar effect to other NBOMe compounds. This compound has been shown to produce hallucinogenic effects, including altered perception, mood, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide for lab experiments are that it is a relatively new compound, and its effects have not been fully studied. This compound has the potential to be used in the development of new drugs for the treatment of various diseases. The limitations of using this compound for lab experiments are that it is a psychoactive substance and can produce hallucinogenic effects. Therefore, caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the research on 4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to study the biochemical and physiological effects of this compound. Additionally, the potential use of this compound in the treatment of various diseases should be explored further. Finally, the safety and toxicity of this compound should be studied in more detail to determine its potential use in humans.
Conclusion:
4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide is a chemical compound that has been studied for its potential use in the treatment of various diseases. This compound has been shown to have a high affinity for the 5-HT2A receptor and produces hallucinogenic effects. The research on this compound has focused on its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound is needed to determine its potential use in the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide has been used for scientific research purposes. This compound has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. The research on this compound has focused on its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Propiedades
IUPAC Name |
4,5-dimethoxy-2-nitro-N-pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-5-6-9(2)15-14(17)10-7-12(20-3)13(21-4)8-11(10)16(18)19/h7-9H,5-6H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPIUYVXFBIOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-2-nitro-N-(pentan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B4880305.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-thiopyran-4-yl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4880312.png)

![2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide](/img/structure/B4880324.png)
![ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4880330.png)





![3-methyl-1-(2-oxo-2-phenylethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4880384.png)
![N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4880392.png)
![3-{[(4-fluoro-3-nitrophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4880400.png)
